molecular formula C17H15F3N4OS B2953274 1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide CAS No. 2034234-76-7

1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide

Cat. No.: B2953274
CAS No.: 2034234-76-7
M. Wt: 380.39
InChI Key: XFBVWEKZONWUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 2 with a trifluoromethyl (-CF₃) group and at position 6 with a cyclopentanecarboxamide moiety linked via a thiophene ring.

Properties

IUPAC Name

1-thiophen-2-yl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4OS/c18-17(19,20)12-8-14-21-9-11(10-24(14)23-12)22-15(25)16(5-1-2-6-16)13-4-3-7-26-13/h3-4,7-10H,1-2,5-6H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBVWEKZONWUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN4C(=CC(=N4)C(F)(F)F)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide is a novel synthetic entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its antitubercular effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a trifluoromethyl group and a thiophene ring, which contribute to its biological activity. The molecular formula is C17H14F3N5OSC_{17}H_{14}F_3N_5OS, with a molecular weight of 408.42 g/mol.

PropertyValue
Molecular FormulaC17H14F3N5OS
Molecular Weight408.42 g/mol
CAS Number314049-21-3
Purity95%

Antitubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (Mtb), particularly in strains resistant to conventional treatments. A series of derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results in vitro. For instance, compounds exhibiting low minimum inhibitory concentrations (MICs) against drug-susceptible and resistant strains have been reported:

  • MIC against H37Rv strain : < 0.002–0.381 μg/mL
  • MIC against INH-resistant strains : < 0.002–0.465 μg/mL
  • MIC against RMP-resistant strains : < 0.002–0.004 μg/mL .

These findings suggest that the structural modifications in the pyrazolo[1,5-a]pyrimidine framework significantly enhance antitubercular activity.

The mechanism by which this compound exerts its antitubercular effects is not entirely understood but appears to be independent of traditional pathways such as cell-wall biosynthesis or iron uptake. Resistance mechanisms have been linked to mutations in specific enzymes that metabolize the compound, indicating a complex interaction with bacterial physiology .

In Vitro Studies

In vitro assays demonstrated that certain derivatives of this compound exhibited significant cytotoxicity profiles with low toxicity against Vero cells, suggesting a favorable therapeutic index .

Pharmacokinetics

Pharmacokinetic studies showed that one derivative (referred to as 6j ) had promising oral bioavailability and pharmacokinetic properties:

RouteDose (mg/kg)AUC 00-\infty (h·μg/L)C max (μg/L)T max (h)T 1/21/2 (h)F (%)
Oral101563814284.675.1041
IV2.5900241520.083.49-

These results indicate that the compound can achieve effective systemic concentrations when administered orally .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Pyrazolo[1,5-a]pyrimidine Substituents Thiophene/Other Substituents Amide Group
Target Compound 2-(trifluoromethyl) 1-(thiophen-2-yl) cyclopentanecarboxamide N-linked cyclopentanecarboxamide
7-Methyl-2,5-bis(methylthio)-N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamide 2,5-bis(methylthio), 7-methyl None N3,N6-diaryldicarboxamide
N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-2-thiophenecarboxamide 6-(4-fluorophenyl) 4-linked thiophene, cyclopropyl-trifluoroethyl N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]amide

Key Observations :

  • Trifluoromethyl vs.
  • Thiophene Linkage : The target’s thiophene directly connects the pyrazolo[1,5-a]pyrimidine and cyclopentane groups, whereas ’s compound positions the thiophene as a substituent on the pyrimidine core. This difference may influence π-π stacking interactions with biological targets.
  • Amide Groups : The cyclopentanecarboxamide in the target compound introduces conformational rigidity compared to ’s cyclopropyl-trifluoroethyl amide, which may reduce steric hindrance during binding .

Key Observations :

  • The target compound’s synthesis likely diverges from ’s approach, which relies on dithioacetyl intermediates. The absence of sulfur-containing reagents in the target’s structure suggests alternative pathways, such as palladium-catalyzed cross-couplings for CF₃ incorporation.
  • ’s compound may employ fluorophenyl introduction via coupling reactions, contrasting with the target’s direct CF₃ substitution.

Table 3: Inferred Properties

Compound Lipophilicity (LogP) Solubility Hypothesized Biological Activity
Target Compound High (CF₃, cyclopentane) Low (non-polar groups) Kinase inhibition with enhanced stability
Compound Moderate (SMe groups) Moderate Broader enzyme inhibition (e.g., kinases, oxidases)
Compound High (CF₃, fluorophenyl) Low Targeted binding to fluorophenyl-sensitive receptors

Key Observations :

  • Biological Activity : ’s 4-fluorophenyl group may enhance selectivity for aromatic-rich binding pockets (e.g., tyrosine kinases), whereas the target’s CF₃ group could optimize interactions with hydrophobic enzyme domains .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and guide solvent selection to stabilize intermediates . Post-synthesis purification may employ membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 19F^{19}\text{F}-NMR to confirm the trifluoromethyl group’s presence and assess electronic effects on the pyrazolo[1,5-a]pyrimidine core. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve cyclopentane and thiophene substituents .
  • LC-MS : High-resolution mass spectrometry validates molecular weight, while HPLC with UV/Vis detection monitors purity. For chiral centers (if present), chiral stationary phases or derivatization agents may be required .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer :
  • Reaction Path Search : Apply automated quantum chemistry workflows (e.g., artificial force-induced reaction, AFIR) to map potential reaction pathways, such as nucleophilic attack at the pyrimidine ring or thiophene-mediated electron transfer .
  • Docking Studies : Use molecular dynamics (MD) simulations to assess binding affinity to biological targets (e.g., kinases or GPCRs). Compare with structurally similar pyrazolo[1,5-a]pyrimidine derivatives (e.g., trifluoromethyl analogs) to identify pharmacophore motifs .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., mixed-effects models) to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the cyclopentane or thiophene moieties. Test these in standardized assays to isolate structural contributors to activity discrepancies .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Process Control : Implement real-time monitoring (e.g., inline FTIR or Raman spectroscopy) to detect intermediates and adjust parameters dynamically .
  • Catalyst Engineering : Design heterogeneous catalysts (e.g., immobilized Pd complexes) to enhance enantioselectivity during cyclopentane ring formation .

Experimental Design & Data Analysis

Q. How to design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing with a factorial design varying pH (1–13), temperature (25–80°C), and exposure time. Analyze degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life .

Q. What statistical methods validate reproducibility in biological assay results?

  • Methodological Answer : Apply Bland-Altman analysis to compare inter-lab variability. Use hierarchical clustering to identify outlier datasets caused by inconsistent protocols (e.g., cell passage number differences) .

Key Challenges & Future Directions

  • Challenge : Balancing steric effects from the trifluoromethyl group with solubility in aqueous media.
    • Solution : Introduce polar substituents (e.g., hydroxyl or amine groups) on the cyclopentane ring while maintaining lipophilic thiophene interactions .
  • Future Work : Explore photophysical properties (e.g., fluorescence) for applications in bioimaging or optoelectronic materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.